molecular formula C19H19F2N3O2S2 B10882401 2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10882401
M. Wt: 423.5 g/mol
InChI Key: INMZJNKKPBEYAS-UHFFFAOYSA-N
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Description

2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of a difluorobenzoyl group, a carbothioyl group, and a hexahydrocycloocta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core thiophene structure. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

What sets 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE apart is its specific combination of functional groups and its hexahydrocycloocta[b]thiophene ring structure. This unique structure may confer specific properties that make it particularly useful in certain applications.

Properties

Molecular Formula

C19H19F2N3O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(3,4-difluorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H19F2N3O2S2/c20-12-8-7-10(9-13(12)21)17(26)23-19(27)24-18-15(16(22)25)11-5-3-1-2-4-6-14(11)28-18/h7-9H,1-6H2,(H2,22,25)(H2,23,24,26,27)

InChI Key

INMZJNKKPBEYAS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N

Origin of Product

United States

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